3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Synthetic Chemistry Ramelteon Intermediate Regioselective Bromination

3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is a halogenated dihydrobenzofuran derivative primarily utilized as a synthetic intermediate. Its structure features a propanoic acid chain at the 5-position and a single bromine atom at the 7-position of the fused dihydrofuran ring.

Molecular Formula C11H11BrO3
Molecular Weight 271.11
CAS No. 196597-68-9
Cat. No. B2717521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid
CAS196597-68-9
Molecular FormulaC11H11BrO3
Molecular Weight271.11
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2Br)CCC(=O)O
InChIInChI=1S/C11H11BrO3/c12-9-6-7(1-2-10(13)14)5-8-3-4-15-11(8)9/h5-6H,1-4H2,(H,13,14)
InChIKeyLEJFSDNAVHINDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid (CAS 196597-68-9) – Core Identity and Role in Synthetic Chemistry


3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is a halogenated dihydrobenzofuran derivative primarily utilized as a synthetic intermediate. Its structure features a propanoic acid chain at the 5-position and a single bromine atom at the 7-position of the fused dihydrofuran ring. This specific regioisomer is documented as a key precursor in the synthesis of more complex pharmaceutical intermediates, notably for the insomnia drug ramelteon, where further bromination and cyclization steps are critically dependent on the location of the initial bromine substituent [1].

Why Direct Analog Substitution is Not Feasible for 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid


In multi-step synthetic routes, the precise position of a halogen on an aromatic scaffold dictates the success of subsequent regiospecific transformations. For this compound, the 7-bromo substituent is not a general leaving group but a regiochemical anchor. The documented synthesis of ramelteon demonstrates that this specific mono-brominated intermediate is essential for directing the second bromination to the 6-position, forming a 6,7-dibromo species required for cyclization [1]. Replacing the 7-bromo isomer with its non-brominated parent (3-(2,3-dihydrobenzofuran-5-yl)propanoic acid), a 5-bromo isomer, or the 6,7-dibromo analog would result in a different reaction pathway, leading to incorrect intermediates and synthetic failure [2]. This positions the compound as a non-substitutable, route-specific building block.

Quantifiable Differentiation Evidence for 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid (CAS 196597-68-9)


Essential Monobromo Intermediate for Regiospecific Dibromination in Ramelteon Synthesis

The compound serves as the critical mono-brominated precursor (compound VII) in a documented 17-step ramelteon synthesis. The 7-bromo substituent is mandatory for directing the subsequent Br₂/Fe/HOAc bromination exclusively to the 6-position, yielding the essential 6,7-dibromo intermediate (VIII) required for Friedel-Crafts cyclization [1]. The non-brominated analog (VI) cannot undergo this transformation, while the 5-bromo isomer is synthetically irrelevant to this route, demonstrating the absolute positional requirement for downstream success.

Synthetic Chemistry Ramelteon Intermediate Regioselective Bromination

Comparison of Physicochemical Properties vs. Non-Brominated and Dibromo Analogs

Introducing a single bromine atom at the 7-position alters key physicochemical parameters compared to the non-brominated parent scaffold . The target compound (MW 271.11, C₁₁H₁₁BrO₃) has a predicted LogP increase of approximately +1.0 versus the non-brominated analog 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, due to the bromine's lipophilicity. Conversely, the 6,7-dibromo analog (CAS 196597-76-9, MW 350.00) shows a further LogP increase and higher molecular weight . This positions the mono-bromo compound as a balanced scaffold for further derivatization where moderate lipophilicity and a single remaining aromatic proton for functionalization are desired.

Physicochemical Profiling Lead Optimization Structural Analog Comparison

Verified Application Scenarios for Procuring 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid


Synthesis of Ramelteon and Related Melatonin Agonist Intermediates

This compound is procured for use in established synthetic routes for ramelteon (TAK-375) or its key intermediates, such as 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. The 7-bromo position is mandatory for the regioselective introduction of a second bromine atom, a critical step before intramolecular Friedel-Crafts acylation. Using the non-brominated or 6,7-dibromo analog will not yield the correct cyclized product [1].

Scaffold for Structure-Activity Relationship (SAR) Studies on Benzofuran Derivatives

Medicinal chemists select this mono-bromo propanoic acid as a core scaffold for synthesizing libraries of potential 5-HT receptor ligands or other GPCR-targeting agents. The compound's single bromine atom provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse chemical space at the 7-position, while the propanoic acid chain allows further amidation or esterification [2]. This differentiates it from the non-halogenated scaffold (no functionalization point) and the dihalogenated scaffold (limited to one reactive site).

Certified Impurity Standard for Ramelteon Drug Substance

Due to its presence in synthetic routes, the compound (or its ethyl ester) can be a potential process-related impurity. Procurement as a high-purity analytical standard (e.g., for LC-MS or HPLC) is necessary for pharmaceutical quality control, method validation, and regulatory submission documentation. Its specific retention time and mass spectral characteristics are distinct from the 6,7-dibromo impurity, allowing for unambiguous identification. This represents a quantifiable need for the exact mono-bromo species over other halogenated by-products.

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